2-((1-cyclohexyl-1H-imidazol-2-yl)thio)-N-(2,4-difluorophenyl)acetamide
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Overview
Description
2-[(1-CYCLOHEXYL-1H-IMIDAZOL-2-YL)SULFANYL]-N-(2,4-DIFLUOROPHENYL)ACETAMIDE is a complex organic compound that features an imidazole ring, a cyclohexyl group, and a difluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, which facilitates the addition to the nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization .
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar catalytic processes, optimized for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography could be employed to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[(1-CYCLOHEXYL-1H-IMIDAZOL-2-YL)SULFANYL]-N-(2,4-DIFLUOROPHENYL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions.
Reduction: The compound can be reduced to modify the imidazole ring or other functional groups.
Substitution: The difluorophenyl group can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield an imidazole N-oxide, while reduction could produce a dihydroimidazole derivative.
Scientific Research Applications
2-[(1-CYCLOHEXYL-1H-IMIDAZOL-2-YL)SULFANYL]-N-(2,4-DIFLUOROPHENYL)ACETAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including infections and cancer.
Mechanism of Action
The mechanism of action of 2-[(1-CYCLOHEXYL-1H-IMIDAZOL-2-YL)SULFANYL]-N-(2,4-DIFLUOROPHENYL)ACETAMIDE involves its interaction with molecular targets such as enzymes or receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. The difluorophenyl group can enhance binding affinity and specificity through hydrophobic interactions and hydrogen bonding.
Comparison with Similar Compounds
Similar Compounds
2-(2-(1H-imidazol-1-yl)ethyl)-4-(1-benzyl-2-(substituted thio)-1H-imidazol-5-yl)-5-(substituted carbonyl)-6-methyl-1,4-dihydropyridine-3-substituted carboxylic acid: Known for its antihypertensive potential.
2-(1H-imidazol-1-yl)ethanol: Used in various synthetic applications and as a precursor for other compounds.
Uniqueness
2-[(1-CYCLOHEXYL-1H-IMIDAZOL-2-YL)SULFANYL]-N-(2,4-DIFLUOROPHENYL)ACETAMIDE is unique due to its combination of a cyclohexyl group, an imidazole ring, and a difluorophenyl group, which confer specific chemical and biological properties
Properties
Molecular Formula |
C17H19F2N3OS |
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Molecular Weight |
351.4 g/mol |
IUPAC Name |
2-(1-cyclohexylimidazol-2-yl)sulfanyl-N-(2,4-difluorophenyl)acetamide |
InChI |
InChI=1S/C17H19F2N3OS/c18-12-6-7-15(14(19)10-12)21-16(23)11-24-17-20-8-9-22(17)13-4-2-1-3-5-13/h6-10,13H,1-5,11H2,(H,21,23) |
InChI Key |
QAMHEPPLCGCQEU-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)N2C=CN=C2SCC(=O)NC3=C(C=C(C=C3)F)F |
Origin of Product |
United States |
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